molecular formula C11H17NO2S B2528430 Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 827614-39-1

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No.: B2528430
CAS No.: 827614-39-1
M. Wt: 227.32
InChI Key: IWVRKUNQDJPEOB-UHFFFAOYSA-N
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Description

Overview and Significance in Heterocyclic Chemistry

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate occupies a prominent position within the expanding landscape of heterocyclic compounds, representing a sophisticated example of thiophene derivative engineering. The compound belongs to the privileged class of sulfur-containing five-membered heterocycles, which have demonstrated remarkable versatility in medicinal chemistry applications. Thiophene derivatives have been ranked fourth in United States Food and Drug Administration drug approvals among small drug molecules, with approximately seven drug approvals over the last decade, underscoring the fundamental importance of this chemical scaffold.

The significance of this compound extends beyond its structural novelty to encompass its potential as a synthetic intermediate and pharmacologically active compound. The thiophene nucleus has been established as a potential entity in the largely growing chemical world of heterocyclic compounds possessing promising pharmacological characteristics. The incorporation of both amino and ester functionalities within the thiophene framework creates opportunities for diverse chemical transformations and biological interactions that are not readily accessible through simpler thiophene structures.

Heterocyclic compounds containing sulfur atoms exhibit enhanced drug-receptor interactions due to the electronegativity difference and availability of unshared electron pairs between heteroatoms and carbon. The sulfur atom in thiophene rings serves as an excellent participant in hydrogen bonding interactions, thereby improving binding affinity and metabolic stability compared to conventional aromatic systems. This compound specifically benefits from the steric influence of the tert-butyl group, which can significantly alter reaction pathways and molecular recognition patterns.

Historical Context and Development

The development of this compound can be traced to the broader evolution of thiophene chemistry, which began with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene. The name 'thiophene' derives from the Greek words 'theion' meaning sulfur and 'phaino' meaning to show or appear, reflecting its initial identification through characteristic chemical reactions. The historical progression from simple thiophene structures to complex substituted derivatives like this compound represents decades of synthetic methodology refinement and structure-activity relationship investigations.

The synthesis of 2-aminothiophene derivatives gained significant momentum with the development of the Gewald reaction, which provided a reliable method for constructing tetrasubstituted thiophene systems. New protocols for the synthesis of 2-aminothiophenes through the Gewald reaction in solvent-free conditions have been developed, utilizing ketones, ethyl cyanoacetate, and elemental sulfur in the presence of morpholine as catalyst. These methodological advances enabled the preparation of compounds like this compound under environmentally friendly conditions at room temperature.

The compound was first documented in chemical databases with the Chemical Abstracts Service number 827614-39-1, indicating its recognition as a distinct chemical entity. The creation date listed as 2005-07-19 with subsequent modifications as recent as 2025-05-18 demonstrates ongoing research interest and database updates reflecting new findings about this compound. The availability of multiple synthetic approaches and commercial sources indicates the growing importance of this particular thiophene derivative in research applications.

Structural Features and Chemical Classification

This compound exhibits a complex molecular architecture characterized by multiple functional groups arranged around a central thiophene ring system. The molecular formula C₁₁H₁₇NO₂S reflects the integration of an ethyl ester group, amino functionality, and bulky tert-butyl substituent within a single molecular framework. The compound possesses a molecular weight of 227.33 g/mol, positioning it within the optimal range for small molecule drug development considerations.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight 227.33 g/mol
Chemical Abstracts Service Number 827614-39-1
Alternative Chemical Abstracts Service Number 153686-93-2
International Union of Pure and Applied Chemistry Name ethyl 2-amino-4-(tert-butyl)thiophene-3-carboxylate
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(N)SC=C1C(C)(C)C
International Chemical Identifier Key IWVRKUNQDJPEOB-UHFFFAOYSA-N

The structural architecture of this compound demonstrates several key features that contribute to its chemical behavior and potential applications. The tert-butyl group at the 4-position introduces significant steric hindrance, which can influence both reactivity patterns and molecular conformations. Research on similar thiophene derivatives has shown that bulky substituents like tert-butyl groups can control reaction selectivity, as demonstrated in iodolactonization reactions where 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid undergoes regioselective 6-endo-dig cyclization due to steric stabilization effects.

The amino group at the 2-position provides a site for hydrogen bonding interactions and potential chemical modifications, while the ethyl ester functionality at the 3-position offers opportunities for hydrolysis, transesterification, or reduction reactions. The thiophene ring itself maintains aromatic character through a delocalized π-electron system involving the sulfur atom's lone pair participation. This aromatic system follows the 4n+2 π-electron rule with six π-electrons, contributing to the compound's chemical stability and reactivity patterns characteristic of electron-rich heterocycles.

Research Objectives and Scope

The research landscape surrounding this compound encompasses multiple interdisciplinary objectives that reflect the compound's versatile chemical nature and potential applications. Primary research objectives focus on elucidating the compound's synthetic accessibility, chemical reactivity patterns, and structure-activity relationships that govern its biological and materials science applications. The scope of current investigations extends from fundamental synthetic methodology development to advanced applications in pharmaceutical research and materials engineering.

Contemporary research efforts have concentrated on developing efficient synthetic protocols that maximize yield while minimizing environmental impact. The Gewald reaction methodology has been successfully applied to prepare related 2-aminothiophene derivatives under solvent-free conditions, achieving yields up to 51 percent for compounds bearing similar structural features. These green chemistry approaches align with modern sustainability requirements while maintaining synthetic efficiency for research and potential industrial applications.

Table 2: Research Applications and Methodological Approaches

Research Area Methodology Key Findings Reference
Synthetic Chemistry Gewald Reaction (Solvent-free) Room temperature synthesis with morpholine catalyst
Crystallographic Analysis X-ray Diffraction Structural characterization of related compounds
Polymer Chemistry Oxidative Direct Arylation Polymerization Incorporation into conductive polymer systems
Medicinal Chemistry Structure-Activity Relationship Studies Thiophene derivatives as pharmacophores

The scope of research also encompasses the compound's potential role as a building block for more complex molecular architectures. Studies on related thiophene carboxylate derivatives have demonstrated their utility in synthesizing functionalized BODIPY dye analogs, orthogonal cross-coupling reactions, and copper-mediated cross-coupling processes. These applications highlight the compound's value as a versatile synthetic intermediate capable of participating in diverse chemical transformations.

Properties

IUPAC Name

ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRKUNQDJPEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-39-1
Record name ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) at position 2 participates in nucleophilic reactions. Common transformations include:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, benzoyl chloride yields ethyl 2-benzamido-4-tert-butylthiophene-3-carboxylate under mild conditions (0–5°C, base catalysis) .

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imine derivatives, often used in medicinal chemistry scaffolds .

Table 1: Amino Group Reactivity

Reaction TypeReagent/ConditionsProductReference
AcylationBenzoyl chloride, DCM, 0°CEthyl 2-benzamidothiophene derivative
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives

Ester Functionalization

The ethyl ester at position 3 undergoes hydrolysis or transesterification:

  • Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid. For example, NaOH/EtOH yields 2-amino-4-tert-butylthiophene-3-carboxylic acid.

  • Transesterification : Methanol/H₂SO₄ converts the ethyl ester to a methyl ester.

Table 2: Ester Reactivity

ReactionConditionsProductNotes
Hydrolysis2M NaOH, refluxCarboxylic acidSteric hindrance slows kinetics
TransesterificationMeOH, H₂SO₄, 60°CMethyl esterRequires prolonged heating

Thiophene Ring Modifications

The electron-rich thiophene ring supports electrophilic substitutions, though steric hindrance from the tert-butyl group directs reactivity:

  • Halogenation : Bromine in acetic acid selectively substitutes at position 5 due to tert-butyl shielding at position 4.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling at position 5 with aryl boronic acids .

Table 3: Thiophene Ring Reactions

ReactionReagentsPositionYieldReference
BrominationBr₂/AcOHC565%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂C540–70%

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclocondensation reactions:

  • Gewald Reaction : With ketones and elemental sulfur, forms poly-substituted thiophenes.

  • Paal–Knorr Synthesis : Reacts with 1,4-diketones to yield pyrrole-thiophene hybrids.

Key Mechanistic Notes :

  • Intramolecular hydrogen bonding (N–H⋯O) stabilizes intermediates during cyclization .

  • Steric effects reduce reaction rates but improve regioselectivity.

Spectroscopic Characterization

Post-reaction analysis employs:

  • NMR : δ 6.8–7.2 ppm (thiophene protons), δ 1.3 ppm (tert-butyl) .

  • IR : 1680 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N–H) .

This compound’s reactivity is versatile but modulated by steric and electronic factors. Further studies are needed to explore catalytic asymmetric reactions and biocatalytic transformations.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate has shown potential in drug development due to its biological activity. The compound can serve as a precursor for synthesizing various bioactive molecules.

1.1 Antimicrobial Activity
Studies have indicated that derivatives of thiophene compounds exhibit antimicrobial properties. This compound can be modified to enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.2 Antitumor Activity
Research has demonstrated that thiophene derivatives can possess antitumor properties. This compound may be explored for its potential in cancer therapy, particularly through modifications that enhance its interaction with biological targets associated with tumor growth .

1.3 Anti-inflammatory Properties
The compound's structural features suggest it could be beneficial in anti-inflammatory applications. By modifying the compound, researchers aim to create derivatives that can effectively reduce inflammation in various conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing ethyl cyanoacetate and appropriate amines under controlled conditions to yield the desired thiophene derivative.
  • Cyclization Reactions : Involving precursors that undergo cyclization to form the thiophene ring structure.

Characterization techniques such as X-ray diffraction and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in material science:

3.1 Conductive Polymers
Thiophene derivatives are known for their electrical conductivity properties, making them suitable for applications in organic electronics. This compound can be incorporated into conductive polymer matrices for use in organic solar cells and transistors .

3.2 Sensors
The compound's ability to interact with different analytes positions it as a candidate for developing chemical sensors. Its functional groups can be tailored to enhance selectivity and sensitivity towards specific targets .

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

Study Focus Findings
Liao et al., 2007Synthesis of thiophene derivativesDemonstrated effective synthesis routes leading to compounds with antimicrobial activity .
Dufresne & Skene, 2010Structural analysis via X-ray diffractionProvided insights into molecular packing and hydrogen bonding interactions that influence biological activity .
Zhang et al., 2010Antitumor activity evaluationReported promising results indicating potential use in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate with structurally related analogs, focusing on substituent effects, crystallographic parameters, and intermolecular interactions.

Substituent Effects at the 4-Position

The 4-position substituent plays a pivotal role in modulating physicochemical properties. Key analogs include:

  • Ethyl 2-amino-4-isobutylthiophene-3-carboxylate (KIKPIE): Features an isobutyl group, which is less sterically demanding than tert-butyl. This difference may enhance molecular flexibility and reduce melting points compared to the tert-butyl analog .
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (VIWPUM): Substituted with a phenyl group, enabling π-π stacking interactions. This increases rigidity and may improve thermal stability .
  • Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate: Contains a tert-butyl group on a phenyl ring, combining steric bulk and aromaticity. This hybrid structure could enhance solubility in nonpolar solvents while maintaining intermolecular interactions .
Table 1: Substituent-Driven Properties
Compound Substituent at 4-position Key Properties
This compound tert-butyl High steric hindrance, reduced packing density
KIKPIE isobutyl Moderate bulk, potential for lower melting point
VIWPUM phenyl Aromatic stacking, increased rigidity
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate 4-tert-butylphenyl Enhanced solubility, dual steric/aromatic effects

Crystallographic and Hydrogen-Bonding Patterns

Structural studies of KIKPIE and VIWPUM reveal that the core thiophene ring and amino-carboxylate moieties remain planar across analogs, with minor variations in bond lengths and angles . All compounds exhibit intra- and intermolecular hydrogen bonding, forming C24(12) chains along the crystallographic b-axis. For example, in KIKPIE and VIWPUM, bifurcated hydrogen bonds (e.g., NH₂⋯S and NH₂⋯O interactions) stabilize the crystal lattice, whereas the tert-butyl group may limit such interactions due to spatial hindrance .

Biological Activity

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group, a tert-butyl substituent, and a carboxylate ester. This unique structure contributes to its biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential as an antibacterial, antifungal, antidiabetic, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains using the agar-well diffusion method. The results demonstrated notable zones of inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 ± 2
Escherichia coli13 ± 2
Pseudomonas aeruginosa12 ± 1

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies revealed that the compound effectively inhibited the growth of several fungal strains, including Candida albicans.

Fungal StrainInhibition Percentage (%)
Candida albicans70.5
Aspergillus niger65.3

These results indicate the compound's potential utility in treating fungal infections .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. In animal models, this compound demonstrated a significant reduction in blood glucose levels when administered at various dosages.

Dosage (mg/kg)Blood Glucose Reduction (%)
5025
10040

This suggests that the compound may enhance insulin sensitivity or stimulate insulin secretion .

Anti-inflammatory Activity

Further investigations into the anti-inflammatory properties of this compound revealed its ability to reduce inflammatory markers in vitro. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with target proteins, while the thiophene ring may engage in π-π stacking interactions with aromatic residues in enzymes and receptors. This dual interaction mechanism can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects .

Case Studies

  • Antibacterial Efficacy : A study conducted by Siddiqa et al. evaluated several derivatives of thiophene compounds against ESBL-producing E. coli. This compound exhibited potent antibacterial activity with an MIC value lower than many conventional antibiotics .
  • Antitumor Activity : In another investigation focusing on cancer treatment, derivatives of this compound were tested for their cytotoxic effects on MCF-7 breast cancer cells. The most active derivatives showed IC50 values ranging from 23.2 to 49.9 μM, indicating promising potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted acetylenes with thiourea derivatives or Gewald-type reactions. Key parameters include temperature control (60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., piperidine). Optimizing stoichiometry and reaction time minimizes side products like oxidized thiophene derivatives. Post-synthesis purification via column chromatography or recrystallization is critical for high purity (>95%) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify substituents (e.g., tert-butyl at C4, ester at C3) and mass spectrometry for molecular weight validation (MW: ~255.36 g/mol). X-ray crystallography, using software like SHELXL , resolves stereoelectronic effects, such as planarity of the thiophene ring and hydrogen bonding between the amino group and ester oxygen .

Q. What safety precautions are required when handling this compound?

The compound is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory toxicity. Handling requires PPE (gloves, goggles), fume hood use, and spill containment with inert absorbents. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group at C4 hinders electrophilic substitution at adjacent positions but stabilizes intermediates in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis requires elevated temperatures (100–120°C) and prolonged reaction times (24–48 hrs) to overcome steric hindrance. Yields vary from 40–70% depending on substituent size .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., ATP concentration, cell line variability). Robust protocols include:

  • Standardizing assay buffers (e.g., 10 mM Mg²⁺ for kinase assays).
  • Using isogenic cell lines to control genetic variability.
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling optimize derivative design for enhanced bioactivity?

Density Functional Theory (DFT) predicts electron distribution in the thiophene ring, identifying sites for electrophilic attack. Molecular docking (AutoDock Vina) screens derivatives against targets like tubulin, prioritizing modifications (e.g., fluorination at C5) that improve binding affinity by 2–3 kcal/mol. MD simulations assess conformational stability in binding pockets .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

Slow vapor diffusion (ether/pentane) at 4°C promotes single-crystal growth. For twinned crystals, SHELXD resolves pseudo-merohedral twinning via twin law refinement. High-resolution data (d < 0.8 Å) are essential for modeling disorder in the tert-butyl group .

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